molecular formula C11H9ClN2O B590841 5-(Benzyloxy)-2-chloropyrimidine CAS No. 138274-14-3

5-(Benzyloxy)-2-chloropyrimidine

Cat. No.: B590841
CAS No.: 138274-14-3
M. Wt: 220.656
InChI Key: XOCCSJLRSSDCLM-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-chloropyrimidine: is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by a pyrimidine ring substituted with a benzyloxy group at the 5-position and a chlorine atom at the 2-position

Mechanism of Action

Target of Action

It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 5-(Benzyloxy)-2-chloropyrimidine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which the compound is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is often used, depends on a combination of exceptionally mild and functional group tolerant reaction conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-chloropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be done by reacting the chlorinated pyrimidine with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives or reduction to form benzyl derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substituted Pyrimidines: Formed by nucleophilic substitution.

    Benzaldehyde Derivatives: Formed by oxidation of the benzyloxy group.

    Biaryl Compounds: Formed by coupling reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Benzyloxy)-2-chloropyrimidine is used as an intermediate for the preparation of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it a versatile building block.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry

In the agrochemical industry, derivatives of this compound can be used in the synthesis of herbicides and pesticides. Additionally, it may find applications in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)-2-chloropyrimidine: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(Benzyloxy)-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine.

    5-(Benzyloxy)-4-chloropyrimidine: Chlorine atom at the 4-position instead of the 2-position.

Uniqueness

5-(Benzyloxy)-2-chloropyrimidine is unique due to the specific positioning of the benzyloxy and chlorine groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure allows for the exploration of distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-5-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCCSJLRSSDCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659431
Record name 5-(Benzyloxy)-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138274-14-3
Record name 5-(Benzyloxy)-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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